2-(3-Chloro-4-methoxyphenyl)acetonitrile chemical structure and properties
2-(3-Chloro-4-methoxyphenyl)acetonitrile chemical structure and properties
The following technical guide details the chemical structure, synthesis, and applications of 2-(3-Chloro-4-methoxyphenyl)acetonitrile, a critical intermediate in medicinal chemistry.
High-Purity Intermediate for Neurological and Epigenetic Therapeutics [1]
Executive Summary
2-(3-Chloro-4-methoxyphenyl)acetonitrile (CAS 7569-58-6) is a halogenated aromatic nitrile serving as a versatile scaffold in the synthesis of bioactive small molecules.[1][2][3] Its structural core—a chlorinated anisole ring linked to a cyanomethyl group—provides a strategic entry point for introducing metabolic stability and lipophilicity into drug candidates. It is primarily utilized as a precursor for 3-Chloro-4-methoxyphenylacetic acid (a key building block for anti-inflammatory agents) and in the total synthesis of fused benzazepines targeting D1 dopamine receptors .
Chemical Identity & Physicochemical Properties
This compound is characterized by the presence of a chlorine atom ortho to a methoxy group, a substitution pattern that sterically influences downstream functionalization and enhances the metabolic resistance of the aromatic ring compared to its non-chlorinated analog (homovanillonitrile).
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 2-(3-Chloro-4-methoxyphenyl)acetonitrile |
| Common Synonyms | 3-Chloro-4-methoxybenzyl cyanide; 3-Chloro-4-methoxyphenylacetonitrile |
| CAS Number | 7569-58-6 |
| Molecular Formula | C₉H₈ClNO |
| Molecular Weight | 181.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 54–56 °C |
| Boiling Point | 140–145 °C (at 0.1 mmHg) |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water |
| SMILES | COC1=C(Cl)C=C(CC#N)C=C1 |
Synthetic Pathways and Production
The industrial and laboratory-scale preparation of 2-(3-Chloro-4-methoxyphenyl)acetonitrile typically proceeds via nucleophilic substitution (Sɴ2) of the corresponding benzyl chloride. This route is preferred over direct chlorination of (4-methoxyphenyl)acetonitrile due to regioselectivity issues.
Primary Synthesis Protocol
Precursor: 3-Chloro-4-methoxybenzyl chloride Reagent: Sodium Cyanide (NaCN) Solvent: DMSO or Acetone/Water reflux
Step-by-Step Methodology:
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Preparation: Dissolve 3-chloro-4-methoxybenzyl chloride (1.0 eq) in DMSO.
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Cyanation: Add finely powdered Sodium Cyanide (1.2 eq) slowly to control the exotherm. Maintain temperature between 40–45 °C.
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Reaction: Stir for 6 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 4:1).
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Work-up: Pour the reaction mixture into ice-water to precipitate the crude nitrile or extract with diethyl ether.
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Purification: Recrystallize from ethanol or distill under high vacuum to yield the pure nitrile (Yield >90%).
Visualization of Synthetic Logic
The following diagram illustrates the synthesis of the nitrile and its divergent transformation into two critical drug precursors: the Acid (for anti-inflammatories) and the Amine (for CNS agents).
Caption: Divergent synthesis starting from benzyl chloride to the target nitrile, branching into acid and amine precursors for drug development.
Reactivity & Functionalization
The nitrile group (-CN) serves as a "masked" carboxylic acid or amine, allowing for versatile transformations.
Hydrolysis to Carboxylic Acid
The conversion to 3-Chloro-4-methoxyphenylacetic acid is the most common industrial application.
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Reagents: 48% Hydrobromic acid (HBr) or conc. HCl.
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Conditions: Reflux for 16 hours.
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Mechanism: Acid-catalyzed hydrolysis converts the nitrile to an amide intermediate, which is rapidly hydrolyzed to the carboxylic acid.
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Significance: This acid is a scaffold for 5-Lipoxygenase (5-LO) inhibitors , which are investigated for treating asthma and atherosclerosis [1].
Reduction to Phenethylamine
Reduction yields the primary amine, a chlorinated analog of homovanillylamine.
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Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF.
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Conditions: Reflux for 5 hours under inert atmosphere (N₂).
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Significance: This amine is a direct precursor for fused benzazepines used as D1 Dopamine Receptor Antagonists [2].
Applications in Drug Discovery[4][5][6]
Neurology: D1 Dopamine Receptor Antagonists
Research has identified 2-(3-Chloro-4-methoxyphenyl)acetonitrile as a starting material for the synthesis of (6aS,13bR)-11-chloro-6,6a,7,8,9,13b-hexahydro-7-methyl-5H-benzo[d]naphtho[2,1-b]azepin-12-ol .
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Mechanism: The chlorine substituent at the C-3 position (relative to the phenyl ring) enhances the binding affinity and selectivity for the D1 receptor subtype.
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Workflow: The nitrile is reduced to the amine, which then undergoes a complex "double hydrolysis/cyclization" sequence to form the fused ring system [2].
Epigenetics: HDAC Inhibitors
Derivatives of the hydrolyzed acid (3-Chloro-4-methoxyphenylacetic acid) have been synthesized as histone deacetylase (HDAC) inhibitors.
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Compound: Ethyl 3-[4-(3-chloro-4-methoxyphenylacetyl)-1-methyl-1H-pyrrol-2-yl]-2-propenoate.[4]
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Therapeutic Potential: These compounds modulate chromatin remodeling and are being studied for anti-tumorigenic effects in specific malignancies [3].
Safety & Handling (MSDS Highlights)
While specific toxicological data for this derivative is limited, it should be handled with the same precautions as other aromatic nitriles.
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Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Nitriles can liberate cyanide ions upon metabolic processing.
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Skin/Eye: Causes skin irritation and serious eye irritation.
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Handling:
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Use only in a chemical fume hood.
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Wear nitrile gloves and safety goggles.
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Incompatibility: Avoid contact with strong oxidizing agents and strong acids (unless in a controlled hydrolysis reaction).
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Spill Response: Do not allow to enter drains. Absorb with inert material and dispose of as hazardous chemical waste.
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References
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United States Patent 5,859,257. Benzoylacetonitrile inhibitors of 5-lipoxygenase. (1999). Describes the use of 3-chloro-4-methoxyphenylacetic acid (derived from the nitrile) in synthesizing anti-inflammatory agents.[5]
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Journal of Organic Chemistry. Amino Diol Based Asymmetric Syntheses of a Fused Benzazepine as a Selective D1 Dopamine Receptor. (2000). Details the reduction of the nitrile to the amine for benzazepine synthesis.
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Università degli Studi di Roma "La Sapienza". Design, Synthesis and Biological Validation of Epigenetic Modulators of Histone/Protein Deacetylation. (2012). Cites the use of the acid derivative in HDAC inhibitor synthesis.
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PrepChem. Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. (Based on US Patent 4,221,919). Provides the detailed DMSO/NaCN synthesis protocol.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 849934-94-7,Methyl 4-Bromo-2-chlorophenylacetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 849934-94-7,Methyl 4-Bromo-2-chlorophenylacetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 5. chemimpex.com [chemimpex.com]
